1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol
Overview
Description
1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol is an organic compound characterized by the presence of a methoxyphenyl group attached to a propane-1,2-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol typically involves the reaction of 4-methoxybenzaldehyde with a suitable diol precursor under controlled conditions. One common method involves the use of a Grignard reagent, where 4-methoxybenzaldehyde reacts with a Grignard reagent derived from 2-methylpropane-1,2-diol. The reaction is carried out in an inert atmosphere, often using anhydrous solvents like diethyl ether or tetrahydrofuran, and requires careful temperature control to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol involves its interaction with various molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.
Pathways Involved: Influencing metabolic pathways, signal transduction, and gene expression.
Comparison with Similar Compounds
4-Methoxyphenyl derivatives: Compounds like 4-methoxyphenylacetic acid and 4-methoxyphenylamine share structural similarities.
Propane-1,2-diol derivatives: Compounds like 2-methylpropane-1,2-diol and 1,2-propanediol are structurally related.
Uniqueness: 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol stands out due to its unique combination of a methoxyphenyl group and a propane-1,2-diol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-methylpropane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-11(2,13)10(12)8-4-6-9(14-3)7-5-8/h4-7,10,12-13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPTUHIWSNKWGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=C(C=C1)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441713 | |
Record name | 1-(4-METHOXYPHENYL)-2-METHYLPROPANE-1,2-DIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261930-06-7 | |
Record name | 1-(4-METHOXYPHENYL)-2-METHYLPROPANE-1,2-DIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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